2-[3-(4-tert-Butylphenyl)butylidene]hydrazine-1-carbothioamide
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Overview
Description
2-[3-(4-tert-Butylphenyl)butylidene]hydrazine-1-carbothioamide is an organic compound that features a hydrazine and carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-tert-Butylphenyl)butylidene]hydrazine-1-carbothioamide typically involves the reaction of 4-tert-butylbenzaldehyde with hydrazine and a thiocarbamide derivative under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-tert-Butylphenyl)butylidene]hydrazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine or carbothioamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
2-[3-(4-tert-Butylphenyl)butylidene]hydrazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-(4-tert-Butylphenyl)butylidene]hydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
- 4-tert-Butylphenol
- 2-(4-tert-butylbenzyl)propionaldehyde
Uniqueness
2-[3-(4-tert-Butylphenyl)butylidene]hydrazine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
63321-08-4 |
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Molecular Formula |
C15H23N3S |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
[3-(4-tert-butylphenyl)butylideneamino]thiourea |
InChI |
InChI=1S/C15H23N3S/c1-11(9-10-17-18-14(16)19)12-5-7-13(8-6-12)15(2,3)4/h5-8,10-11H,9H2,1-4H3,(H3,16,18,19) |
InChI Key |
STOXLOBZLDFPMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=NNC(=S)N)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
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